molecular formula C11H16O B1677444 o-Pentylphenol CAS No. 136-81-2

o-Pentylphenol

Cat. No. B1677444
CAS RN: 136-81-2
M. Wt: 164.24 g/mol
InChI Key: MEEKGULDSDXFCN-UHFFFAOYSA-N
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Description

“o-Pentylphenol” is an organic compound with the molecular formula C11H16O . It is also known by other names such as “Phenol, o-pentyl-”, “o-Amylphenol”, and "2-Pentylphenol" .


Synthesis Analysis

The synthesis of o-Pentylphenol-like compounds involves various methods. For instance, a series of branched dodecyl phenol polyoxyethylene ethers were synthesized via alkylation and ethylene oxide addition reactions . Another method involves the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of o-Pentylphenol consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

o-Pentylphenol can undergo various chemical reactions. For example, a series of branched dodecyl phenol polyoxyethylene ethers were synthesized via alkylation and ethylene oxide addition reactions . Other reactions include the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Physical And Chemical Properties Analysis

o-Pentylphenol has a molecular weight of 164.2441 . It has a melting point of 49.82°C and a boiling point of 248.86°C . The density is estimated to be 0.9590 .

Scientific Research Applications

Endocrine Disruption in Aquatic Species

o-Pentylphenol, particularly as 4-tert-pentylphenol (TPP), has been studied for its endocrine-disrupting effects in aquatic species. Research on common carp (Cyprinus carpio) exposed to TPP revealed that longer exposures around sexual differentiation can induce the formation of an oviduct, and significant reductions in the number of primordial germ cells were observed irrespective of exposure timing (Gimeno et al., 1997). Similar studies on medaka (Oryzias latipes) showed that continuous exposure to 4-tert-pentylphenol over two generations induced adverse effects at lower concentrations in the F1 generation than those in the F0 generation, highlighting its potential to cause reproductive impairment and abnormal sexual differentiation (Seki et al., 2003).

Cytotoxicity and Inhibition of Cell Division

Compounds isolated from an ascidian, including pentylphenols, showed inhibitory effects on the division of fertilized sea urchin eggs. Specifically, one of the compounds exhibited mild cytotoxicity against HCT116 cells (human colorectal cancer cell) (Rob et al., 2011).

Impact on Gene Expression

Studies on the gene expression of P450 11beta-hydroxylase in the gonad of medaka (Oryzias latipes) have shown that exposure to 4-tert-pentylphenol can alter the expression of key steroidogenic enzymes in fish. This finding is crucial for understanding how xeno-estrogenic compounds like 4-PP impact the synthesis of androgens in aquatic species (Yokota et al., 2005).

Adsorption at Liquid-Vapor Interface

Research on the adsorption of p-n-pentylphenol at the water liquid-vapor interface provides insights into its physicochemical interactions. The study found that at the water surface, the phenol head group is mostly immersed in aqueous solvent, with the hydrocarbon tail parallel to the interface (Pohorille & Benjamin, 1993).

Biodegradation and Environmental Impact

Research also explores the biodegradability and fate of pentylphenol derivatives in environmental settings. For example, studies on the biodegradation of pentachlorophenol in groundwater usingSphingomonas cells demonstrated effective PCP removal in a bioreactor system, highlighting potential bioremediation strategies for contaminated groundwater (Yang & Lee, 2008). Additionally, the fate and transport of sediment-bound pollutants derived from the Detroit River, including 2,4-di-tert-pentylphenol, were investigated to understand their distribution in Lake Erie (Carter & Hites, 1992).

Safety And Hazards

o-Pentylphenol can affect you when inhaled and by passing through the skin. It can cause skin irritation. Contact can severely irritate and burn the eyes with possible permanent damage .

properties

IUPAC Name

2-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEKGULDSDXFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059665
Record name Phenol, 2-pentyl-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Pentylphenol

CAS RN

136-81-2, 1322-06-1
Record name 2-Pentylphenol
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Record name o-Pentylphenol
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Record name Phenol, pentyl-
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Record name 2-Pentylphenol
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Record name Phenol, 2-pentyl-
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Record name Phenol, 2-pentyl-
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Record name o-pentylphenol
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Record name O-PENTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Brandsma, L Brandsma - Preparative Polar Organometallic Chemistry …, 1990 - Springer
… The protecting group is readily split off under standard conditions to give o-pentylphenol. Other o-alkylphenols should also be accessible by this method. A shorter method for the …
Number of citations: 0 link.springer.com
C Chang, S Liao - Journal of steroid biochemistry, 1987 - Elsevier
The structural requirements for the interaction of about 80 cyclic hydrocarbons and related compounds with the androgen receptor of rat ventral prostate, the estrogen receptor of human …
Number of citations: 55 www.sciencedirect.com
J Maag, F Christensen, J Kjølholt, CN Jeppesen… - Danish EPA, 2012 - mst.dk
The Danish Environmental Protection Agency’s List of Undesirable Substances (LOUS) is intended as a guide for enterprises. It indicates substances of concern whose use should be …
Number of citations: 2 www2.mst.dk
C Chang - 1985 - search.proquest.com
… In accordance with this rule, o-sec- pentylphenol (V) and o-pentylphenol (VI) were moderately active with all three receptors. Hydroxylation of the middle carbon ring in 10,11-dihydro- …
Number of citations: 0 search.proquest.com

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